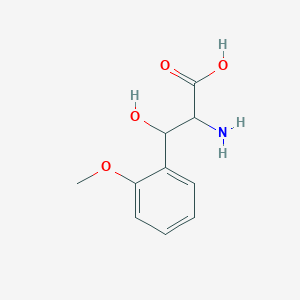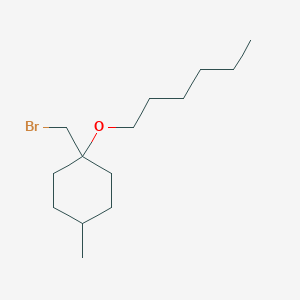
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is a chemical compound with a molecular formula of C7H15Cl2N3S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce amine derivatives .
Aplicaciones Científicas De Investigación
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. This inhibition disrupts the normal cellular processes, leading to cell death . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound shares a similar thiazole ring structure but differs in the position and type of substituents.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have additional aromatic groups attached to the thiazole ring, which may enhance their biological activity.
Uniqueness
4-Tert-butyl-1,3-thiazol-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H14Cl2N2S |
|---|---|
Peso molecular |
229.17 g/mol |
Nombre IUPAC |
4-tert-butyl-1,3-thiazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-7(2,3)5-6(8)10-4-9-5;;/h4H,8H2,1-3H3;2*1H |
Clave InChI |
IZOAVGMAQPVTJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(SC=N1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)



